molecular formula C26H19F3N4O3 B2629501 3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358338-65-4

3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2629501
CAS No.: 1358338-65-4
M. Wt: 492.458
InChI Key: SCNAJWMCGGLOQS-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactive Compound Development

  • Antitumor Activity : A study focused on synthesizing natural product analogs containing a 1,2,4-oxadiazole ring, which showed significant antitumor activity toward a panel of 11 cell lines in vitro. This indicates the potential of such compounds in cancer research (Maftei et al., 2013).

  • Antimicrobial Activity : Compounds with a structure similar to the query compound have been synthesized and demonstrated notable antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Gupta et al., 2008).

  • Analgesic and Anti-inflammatory Properties : Research has been conducted on 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, which showed potent analgesic and anti-inflammatory activities. This indicates their potential application in pain and inflammation management (Dewangan et al., 2016).

Chemical Synthesis and Characterization

  • Novel Synthesis Methods : Studies have explored new synthesis methods for compounds with 1,2,4-oxadiazole and quinazolinone components, which are key to developing novel bioactive compounds (Komaraiah et al., 2007).

  • Structural Analysis and Characterization : Research on the synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety included detailed structural characterization, which is crucial for understanding their potential applications (Yan et al., 2016).

  • Spectroscopic Analysis : Studies have also focused on the spectroscopic analysis (FT-IR, FT-Raman, NMR) of similar compounds, which aids in confirming their structural integrity and potential for further applications (Sebastian et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with the second intermediate, 3-(3-(trifluoromethyl)phenyl)-1-((5-bromomethyl)-1,2,4-oxadiazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione, to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "3-(trifluoromethyl)aniline", "sodium borohydride", "acetic acid", "sodium hydroxide", "thionyl chloride", "phosphorus oxychloride", "sodium azide", "sodium methoxide", "bromomethyl methyl ether", "potassium carbonate", "palladium on carbon", "copper(I) iodide", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-bromosuccinimide", "acetonitrile", "magnesium sulfate", "sodium bicarbonate", "methylene chloride", "tetrahydrofuran", "hexanes" ], "Reaction": [ "Synthesis of 4-methylbenzaldehyde from 4-methylbenzyl chloride via Friedel-Crafts acylation using acetic anhydride and aluminum chloride as catalysts", "Synthesis of 2-nitrobenzaldehyde from 2-nitrobenzyl chloride via Friedel-Crafts acylation using acetic anhydride and aluminum chloride as catalysts", "Synthesis of ethyl 2-(4-methylphenyl)acetoacetate via Claisen condensation of ethyl acetoacetate and 4-methylbenzaldehyde using sodium ethoxide as a base", "Reduction of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol using sodium borohydride as a reducing agent", "Synthesis of 2-(4-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one via cyclization of ethyl 2-(4-methylphenyl)acetoacetate and 2-nitrobenzyl alcohol using acetic acid as a solvent and sodium acetate as a base", "Synthesis of 3-(trifluoromethyl)aniline from 3-nitrobenzonitrile via reduction with tin and hydrochloric acid, followed by reaction with thionyl chloride and then reaction with sodium azide and sodium methoxide", "Synthesis of 3-(3-(trifluoromethyl)phenyl)-1-((5-bromomethyl)-1,2,4-oxadiazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione via coupling of 2-(4-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one and 3-(trifluoromethyl)aniline using bromomethyl methyl ether and potassium carbonate as a base, followed by reaction with palladium on carbon and copper(I) iodide in N,N-dimethylformamide and triethylamine as solvents", "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione via reaction of 2-(4-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one with diisopropylethylamine and N-bromosuccinimide in acetonitrile as a solvent", "Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3-(trifluoromethyl)phenyl)-1-((5-bromomethyl)-1,2,4-oxadiazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione using copper(I) iodide and N,N-dimethylformamide as a solvent, followed by purification with magnesium sulfate, sodium bicarbonate, and methylene chloride, and recrystallization from tetrahydrofuran and hexanes" ] }

CAS No.

1358338-65-4

Molecular Formula

C26H19F3N4O3

Molecular Weight

492.458

IUPAC Name

3-[(4-methylphenyl)methyl]-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H19F3N4O3/c1-16-9-11-17(12-10-16)14-33-24(34)20-7-2-3-8-21(20)32(25(33)35)15-22-30-23(31-36-22)18-5-4-6-19(13-18)26(27,28)29/h2-13H,14-15H2,1H3

InChI Key

SCNAJWMCGGLOQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

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